

# Bioequivalence of Generic Stavudine Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of a bioequivalence study comparing two generic formulations of stavudine with the innovator product, focusing on their pharmacokinetic profiles and the methodologies used for their assessment.

This guide provides a detailed comparison of the bioequivalence of two generic formulations of stavudine capsules against a reference product. The analysis is based on a randomized, crossover pharmacokinetic study conducted in healthy adult volunteers. While the initial search for studies utilizing a deuterated (d4) stavudine internal standard did not yield specific results, this guide leverages a well-documented study that employs a robust bioanalytical method for the determination of stavudine in plasma.

#### **Comparative Pharmacokinetic Data**

The bioequivalence of two generic stavudine formulations (Aspen Stavudine® and Cipla Stavir®) was evaluated against the reference product. The key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), were determined to assess the rate and extent of drug absorption. The results are summarized in the table below.



| Formulati<br>on         | Administr<br>ation | AUC<br>(ng·h/mL)<br>(Geometri<br>c Mean) | Cmax<br>(ng/mL)<br>(Geometri<br>c Mean) | Tmax (h)<br>(Median) | 90% Confiden ce Interval for AUC Ratio | 90% Confiden ce Interval for Cmax Ratio |
|-------------------------|--------------------|------------------------------------------|-----------------------------------------|----------------------|----------------------------------------|-----------------------------------------|
| Aspen<br>Stavudine<br>® | Intact<br>Capsule  | 1385                                     | 585                                     | 0.75                 | 92.8% -<br>111.2%                      | 91.5% -<br>114.8%                       |
| Opened<br>Capsule       | 1324               | 579                                      | 0.75                                    |                      |                                        |                                         |
| Cipla<br>Stavir®        | Intact<br>Capsule  | 1447                                     | 560                                     | 0.87                 | 97.4% -<br>115.3%                      | 89.9% -<br>111.8%                       |
| Opened<br>Capsule       | 1438               | 614                                      | 0.53                                    |                      |                                        |                                         |

Data sourced from a study by Innes S, et al. (2011) which evaluated 30 mg stavudine capsules. The study found that both generic formulations met the regulatory criteria for bioequivalence.[1]

## **Experimental Protocols**

The presented data is based on a randomized, crossover pharmacokinetic study.[1] Below are the key aspects of the experimental methodology.

#### **Study Design**

A randomized, two-way crossover study was conducted in 28 healthy, HIV-negative adult volunteers.[1] Participants were randomized to receive one of two generic stavudine preparations. They were further randomized to receive either an intact capsule or the contents of an opened capsule dispersed in water. After a one-week washout period, subjects were crossed over to the alternate formulation.[1]

#### **Dosing and Sample Collection**



Participants received a single 30 mg dose of the assigned stavudine formulation.[1] Blood samples for pharmacokinetic analysis were collected at pre-dose, and at 15, 30, 45, 60, 90 minutes, and 2, 4, 6, and 8 hours post-dose.[1]

#### **Bioanalytical Method**

Plasma concentrations of stavudine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2] The assay involved the precipitation of plasma proteins with acetonitrile containing an internal standard.[1] The supernatant was then injected into the LC-MS/MS system for analysis. The lower limit of quantification for stavudine in plasma was 20 ng/mL.[1]

### **Experimental Workflow**

The following diagram illustrates the workflow of the bioequivalence study.





Click to download full resolution via product page

Bioequivalence Study Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Bioequivalence of dispersed stavudine: opened versus closed capsule dosing PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioequivalence of dispersed stavudine: opened versus closed capsule dosing PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bioequivalence of Generic Stavudine Formulations: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142251#bioequivalence-of-stavudine-formulations-using-d4-standard]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com